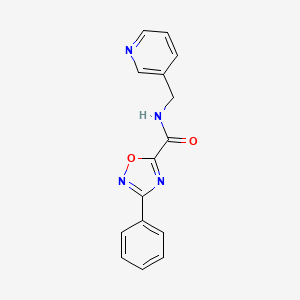![molecular formula C15H22Cl2N2O B5331270 N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride (MPA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that catalyzes the breakdown of dopamine in the brain.
作用机制
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride involves the selective inhibition of MAO-B, an enzyme that catalyzes the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride increases the levels of dopamine in the brain, which can improve the symptoms of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride are primarily due to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride has been shown to improve the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain and improving motor function. N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride has also been shown to improve the symptoms of depression by increasing the levels of dopamine and serotonin in the brain.
实验室实验的优点和局限性
N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride has several advantages for lab experiments, including its high selectivity for MAO-B and its ability to increase the levels of dopamine in the brain. However, N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride also has some limitations, including its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride, including its potential use in the treatment of other neurological disorders such as Huntington's disease, schizophrenia, and bipolar disorder. Additionally, further research is needed to investigate the potential side effects and toxicity of N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride and to develop more effective methods for its synthesis and purification.
Conclusion
In conclusion, N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride (N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride selectively inhibits MAO-B, an enzyme that catalyzes the breakdown of dopamine in the brain, and increases the levels of dopamine, which can improve the symptoms of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Further research is needed to investigate the potential use of N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride in the treatment of other neurological disorders and to develop more effective methods for its synthesis and purification.
合成方法
The synthesis method of N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride involves the reaction of 3-phenyl-2-propyn-1-ol with 4-morpholineethanamine in the presence of hydrochloric acid. The resulting product is N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride, which is obtained as a dihydrochloride salt. The purity of N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride can be improved by recrystallization from ethanol.
科学研究应用
N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride has been shown to increase the levels of dopamine in the brain by inhibiting the activity of MAO-B, which is responsible for the breakdown of dopamine. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.2ClH/c1-2-5-15(6-3-1)7-4-8-16-9-10-17-11-13-18-14-12-17;;/h1-3,5-6,16H,8-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOMNUDDDACDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC#CC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5331194.png)
![dimethyl 1-cyclopropyl-4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5331199.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5331221.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5331232.png)

![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5331263.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5331279.png)
![2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5331286.png)
![(2R,3S)-3-amino-4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutan-2-ol](/img/structure/B5331298.png)


![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)